molecular formula C9H16N4O B6647285 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea

1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea

Cat. No. B6647285
M. Wt: 196.25 g/mol
InChI Key: RMLQMEAHSDFGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea, also known as EPPU, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Scientific Research Applications

1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea has been used in a variety of scientific research applications, including studies on the regulation of glucose metabolism, the role of the renin-angiotensin system in hypertension, and the effects of oxidative stress on cell signaling pathways. 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.

Mechanism of Action

The mechanism of action of 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea is not fully understood, but it is believed to involve the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea may reduce the levels of cortisol in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea has been found to have a variety of biochemical and physiological effects, including the regulation of glucose metabolism, the reduction of oxidative stress, and the inhibition of the renin-angiotensin system. 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are numerous potential future directions for research on 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea, including studies on its potential use as a therapeutic agent in the treatment of various diseases, as well as investigations into its mechanism of action and its effects on various biological processes. Additionally, further research may be needed to optimize the synthesis method for 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea and to develop new methods for working with the compound in lab experiments.

Synthesis Methods

The synthesis of 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea involves the reaction of 1-ethyl-4-methylpyrazole-3,5-dicarboxylic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with hydrochloric acid to yield 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea. This synthesis method has been well-established and has been used in numerous studies to produce 1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea for research purposes.

properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-4-13-6-8(5-10-13)12-9(14)11-7(2)3/h5-7H,4H2,1-3H3,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLQMEAHSDFGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethylpyrazol-4-yl)-3-propan-2-ylurea

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